Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a formyl group, and a phenoxy group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate
- Methyl (5-methyl-2-phenylthiazol-4-yl)acetate
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Uniqueness
Methyl 2-(2-((4-formylphenoxy)methyl)thiazol-4-yl)acetate is unique due to its combination of a thiazole ring with a formyl and phenoxy group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H13NO4S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
methyl 2-[2-[(4-formylphenoxy)methyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13NO4S/c1-18-14(17)6-11-9-20-13(15-11)8-19-12-4-2-10(7-16)3-5-12/h2-5,7,9H,6,8H2,1H3 |
InChI Key |
UITRBXVMVQUZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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